4-acetyl-3-hydroxy-1-(2-methoxyphenyl)-5-(4-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one
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Overview
Description
4-acetyl-3-hydroxy-1-(2-methoxyphenyl)-5-(4-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one is a synthetic organic compound that belongs to the pyrrolone family This compound is characterized by its unique structure, which includes acetyl, hydroxy, and methoxy functional groups attached to a pyrrolone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-acetyl-3-hydroxy-1-(2-methoxyphenyl)-5-(4-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Pyrrolone Ring: This can be achieved through a cyclization reaction involving appropriate precursors.
Functional Group Introduction: The acetyl, hydroxy, and methoxy groups are introduced through various organic reactions such as acetylation, hydroxylation, and methylation.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The acetyl group can be reduced to an alcohol.
Substitution: The methoxy groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halides, nucleophiles such as amines or thiols.
Major Products
Oxidation Products: Ketones, aldehydes.
Reduction Products: Alcohols.
Substitution Products: Compounds with substituted functional groups.
Scientific Research Applications
Chemistry
Catalysis: Potential use as a ligand in catalytic reactions.
Material Science: Incorporation into polymers or other materials for enhanced properties.
Biology
Enzyme Inhibition: Potential inhibitor of specific enzymes due to its unique structure.
Biological Probes: Use in studying biological pathways and mechanisms.
Medicine
Drug Development: Exploration as a lead compound for developing new pharmaceuticals.
Therapeutic Agents: Potential therapeutic effects in treating diseases.
Industry
Chemical Synthesis: Intermediate in the synthesis of other complex molecules.
Material Manufacturing: Use in the production of specialized materials.
Mechanism of Action
The mechanism of action of 4-acetyl-3-hydroxy-1-(2-methoxyphenyl)-5-(4-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity, receptor binding, or modulation of signaling pathways.
Comparison with Similar Compounds
Similar Compounds
4-acetyl-3-hydroxy-1-phenyl-1,5-dihydro-2H-pyrrol-2-one: Lacks the methoxy groups.
3-hydroxy-1-(2-methoxyphenyl)-5-(4-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one: Lacks the acetyl group.
4-acetyl-3-hydroxy-1-(2-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one: Lacks one of the methoxy groups.
Uniqueness
The presence of both acetyl and methoxy groups in 4-acetyl-3-hydroxy-1-(2-methoxyphenyl)-5-(4-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one makes it unique compared to its analogs
Properties
Molecular Formula |
C20H19NO5 |
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Molecular Weight |
353.4 g/mol |
IUPAC Name |
3-acetyl-4-hydroxy-1-(2-methoxyphenyl)-2-(4-methoxyphenyl)-2H-pyrrol-5-one |
InChI |
InChI=1S/C20H19NO5/c1-12(22)17-18(13-8-10-14(25-2)11-9-13)21(20(24)19(17)23)15-6-4-5-7-16(15)26-3/h4-11,18,23H,1-3H3 |
InChI Key |
MTOYTMBGKOEARK-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C(C(=O)N(C1C2=CC=C(C=C2)OC)C3=CC=CC=C3OC)O |
Origin of Product |
United States |
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